N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a condensation reaction between 1-(phenyl)hydrazine hydrochloride and 1,1,3,3-tetramethoxy propane was used to synthesize a related compound .Molecular Structure Analysis
The molecular structure of a similar compound, “4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine”, has been reported. It has an empirical formula of C10H16N4S and a molecular weight of 224.33 .Scientific Research Applications
Arylpiperazine Derivatives as High-Affinity 5-HT1A Serotonin Ligands
Research by Glennon et al. (1988) on arylpiperazine derivatives, including compounds similar to N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide, indicates high affinity for 5-HT1A serotonin ligands. This study suggests potential applications in neurological disorders treatment, highlighting the significance of N4-substitution in enhancing affinity for 5-HT1A sites (Glennon et al., 1988).
Sigma Ligands with Subnanomolar Affinity
Perregaard et al. (1995) synthesized compounds including 4-phenylpiperazines, demonstrating high affinity for sigma 1 and sigma 2 binding sites. This study showcases the potential of this compound analogs in developing treatments for conditions associated with sigma receptors, such as schizophrenia (Perregaard et al., 1995).
Synthesis and Tuberculostatic Activity
Foks et al. (2004) investigated the tuberculostatic activity of phenylpiperazine derivatives, indicating a potential for this compound in contributing to tuberculosis treatment strategies. Their work emphasizes the importance of structural modifications to enhance biological activity (Foks et al., 2004).
Reversible Kinase Inhibitors Targeting EGFR Mutations
Yang et al. (2012) focused on the structural optimization of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives as reversible kinase inhibitors. These compounds exhibit significant antitumor potency, underscoring the potential of related compounds in cancer treatment, particularly for non-small-cell lung cancer (NSCLC) (Yang et al., 2012).
Meta-chlorophenylpiperazine Induced Changes in Locomotor Activity
Gleason and Shannon (1998) explored the effects of meta-chlorophenylpiperazine, a compound structurally related to this compound, on locomotor activity. Their findings contribute to understanding the neuromodulatory effects of such compounds, potentially informing the development of treatments for motor-related disorders (Gleason & Shannon, 1998).
Future Directions
The future directions for research on “N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the anti-nociceptive and anti-inflammatory effects observed in related compounds, it could be of interest in the development of new therapeutic agents .
Properties
IUPAC Name |
N'-(4-methylpiperazin-1-yl)-N-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-17-7-9-18(10-8-17)16-14(20)13(19)15-11-5-3-4-6-12(11)21-2/h3-6H,7-10H2,1-2H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETSBDXRGCMPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.